molecular formula C7H8I2 B14388128 7,7-Diiodobicyclo[2.2.1]hept-2-ene CAS No. 89970-03-6

7,7-Diiodobicyclo[2.2.1]hept-2-ene

Cat. No.: B14388128
CAS No.: 89970-03-6
M. Wt: 345.95 g/mol
InChI Key: NUFWUSSRIMUSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Diiodobicyclo[2.2.1]hept-2-ene is a chemical compound with the molecular formula C7H8I2. It is a derivative of bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, where two iodine atoms are attached to the 7th carbon position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Diiodobicyclo[2.2.1]hept-2-ene typically involves the iodination of norbornene. One common method is the reaction of norbornene with iodine in the presence of a catalyst or under specific conditions that facilitate the addition of iodine atoms to the 7th carbon position. The reaction can be carried out in solvents like chloroform or carbon tetrachloride, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7,7-Diiodobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.

    Oxidation Reactions: Oxidation can lead to the formation of epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) can be employed.

Major Products Formed

    Substitution: Formation of compounds like 7,7-dichlorobicyclo[2.2.1]hept-2-ene.

    Reduction: Formation of 7,7-dihydroxybicyclo[2.2.1]heptane.

    Oxidation: Formation of 7,7-diiodo-2,3-epoxybicyclo[2.2.1]heptane.

Scientific Research Applications

7,7-Diiodobicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.

    Biology: Potential use in the development of biologically active molecules due to its unique structure.

    Medicine: Investigated for its potential in drug development, especially in the synthesis of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7,7-Diiodobicyclo[2.2.1]hept-2-ene involves its reactivity due to the presence of iodine atoms. The iodine atoms can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of new carbon-iodine bonds or the generation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene (Norbornene): The parent compound without iodine atoms.

    7,7-Dichlorobicyclo[2.2.1]hept-2-ene: A similar compound with chlorine atoms instead of iodine.

    7,7-Dibromobicyclo[2.2.1]hept-2-ene: A similar compound with bromine atoms instead of iodine.

Uniqueness

7,7-Diiodobicyclo[2.2.1]hept-2-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than chlorine or bromine atoms. This gives the compound distinct reactivity and properties, making it valuable in specific chemical transformations and applications.

Properties

CAS No.

89970-03-6

Molecular Formula

C7H8I2

Molecular Weight

345.95 g/mol

IUPAC Name

7,7-diiodobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H8I2/c8-7(9)5-1-2-6(7)4-3-5/h1-2,5-6H,3-4H2

InChI Key

NUFWUSSRIMUSFE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C2(I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.